H-DL-Trp-DL-His-DL-Trp-DL-Leu-DL-Ser-DL-Phe-DL-Ser-DL-Lys-Gly-DL-Glu-DL-Pro-DL-Met-DL-Tyr-OH
Description
This compound is a complex synthetic peptide composed of alternating D- and L-configured amino acids, including tryptophan (Trp), histidine (His), leucine (Leu), serine (Ser), phenylalanine (Phe), lysine (Lys), glycine (Gly), glutamic acid (Glu), proline (Pro), methionine (Met), and tyrosine (Tyr).
Properties
CAS No. |
89718-47-8 |
|---|---|
Molecular Formula |
C81H106N18O19S |
Molecular Weight |
1667.9 g/mol |
IUPAC Name |
4-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-5-[2-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C81H106N18O19S/c1-45(2)32-60(93-75(111)62(36-49-39-86-56-19-10-8-17-53(49)56)95-76(112)63(37-50-40-84-44-88-50)92-70(106)54(83)35-48-38-85-55-18-9-7-16-52(48)55)73(109)97-66(43-101)78(114)94-61(33-46-14-5-4-6-15-46)74(110)98-65(42-100)77(113)90-57(20-11-12-29-82)71(107)87-41-68(103)89-59(26-27-69(104)105)80(116)99-30-13-21-67(99)79(115)91-58(28-31-119-3)72(108)96-64(81(117)118)34-47-22-24-51(102)25-23-47/h4-10,14-19,22-25,38-40,44-45,54,57-67,85-86,100-102H,11-13,20-21,26-37,41-43,82-83H2,1-3H3,(H,84,88)(H,87,107)(H,89,103)(H,90,113)(H,91,115)(H,92,106)(H,93,111)(H,94,114)(H,95,112)(H,96,108)(H,97,109)(H,98,110)(H,104,105)(H,117,118) |
InChI Key |
UHCQKQGHSBZHIZ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC7=CNC8=CC=CC=C87)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC7=CNC8=CC=CC=C87)N |
Origin of Product |
United States |
Biological Activity
H-DL-Trp-DL-His-DL-Trp-DL-Leu-DL-Ser-DL-Phe-DL-Ser-DL-Lys-Gly-DL-Glu-DL-Pro-DL-Met-DL-Tyr-OH is a synthetic peptide composed of various amino acids that contribute to its biological activity. This compound is notable for its potential roles in neurotransmission, hormonal regulation, and various metabolic processes. This article delves into the biological activity of this peptide, supported by data tables and relevant research findings.
1. Structure and Composition
The compound consists of the following amino acids:
| Amino Acid | Abbreviation | Properties |
|---|---|---|
| Tryptophan | Trp | Aromatic, Nonpolar |
| Histidine | His | Polar, Positively Charged |
| Leucine | Leu | Aliphatic, Nonpolar |
| Serine | Ser | Polar, Neutral |
| Phenylalanine | Phe | Aromatic, Nonpolar |
| Lysine | Lys | Polar, Positively Charged |
| Glycine | Gly | Small, Neutral |
| Glutamic Acid | Glu | Polar, Negatively Charged |
| Proline | Pro | Cyclic, Nonpolar |
| Methionine | Met | Nonpolar, Contains Sulfur |
| Tyrosine | Tyr | Aromatic, Polar |
This diverse composition allows for unique interactions with biological receptors and enzymes.
2.1 Neurotransmission and Hormonal Regulation
The presence of tryptophan and tyrosine suggests significant roles in neurotransmission. Tryptophan is a precursor to serotonin, a key neurotransmitter involved in mood regulation, while tyrosine is involved in the synthesis of dopamine and norepinephrine, which are critical for cognitive functions and stress responses .
2.2 Enzymatic Interactions
Histidine's role in metal ion binding is crucial for enzymatic functions. It facilitates catalytic activity in various enzymes by stabilizing transition states during biochemical reactions. The peptide's structure allows it to interact effectively with enzymes involved in metabolic pathways.
2.3 Immune Response Modulation
Amino acids like glutamic acid and lysine are known to play roles in immune function. Glutamic acid serves as a neurotransmitter and is involved in cellular signaling pathways that modulate immune responses . Lysine has been shown to enhance the immune response by promoting the production of antibodies.
3.1 Anticancer Activity
Research indicates that peptides with similar compositions may exhibit anticancer properties. A study comparing various peptides found that those rich in phenylalanine and histidine were more prevalent in anticancer peptides compared to non-anticancer counterparts . This suggests potential applications of this compound in cancer therapy.
3.2 Cognitive Function Enhancement
D-amino acids have been linked to cognitive function improvements. A study demonstrated that specific amino acid profiles could serve as biomarkers for cognitive decline and dementia risk . The inclusion of tryptophan and tyrosine in this compound may enhance cognitive performance through their roles in neurotransmitter synthesis.
4. Conclusion
The biological activity of this compound is influenced by its diverse amino acid composition, which facilitates interactions with various biological systems. Its potential applications range from neuropharmacology to oncology and cognitive enhancement.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a summary based on related peptides and their properties:
Table 1: Key Comparisons with Structurally Similar Peptides
Key Observations:
Stereochemical Complexity : The alternating D/L configuration in the target compound may enhance metabolic stability compared to all-L peptides but could reduce receptor binding specificity .
Lack of Standardized Safety Data : Unlike the compound in , which has detailed safety protocols (e.g., GHS classifications), the target peptide lacks documented handling guidelines, necessitating caution during experimental use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
